N-(4,4-difluorocyclohexyl)-2-fluoro-4-(trifluoromethyl)aniline
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Overview
Description
N-(4,4-difluorocyclohexyl)-2-fluoro-4-(trifluoromethyl)aniline is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-2-fluoro-4-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 4,4-difluorocyclohexylamine: This can be achieved by the reduction of 4,4-difluorocyclohexanone using a reducing agent such as sodium borohydride.
N-alkylation: The 4,4-difluorocyclohexylamine is then reacted with 2-fluoro-4-(trifluoromethyl)aniline under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-2-fluoro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)-2-fluoro-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-2-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexanemethanol
- 4,4-Difluorocyclohexanone
- 2,4-Difluorothiophenol
Uniqueness
N-(4,4-difluorocyclohexyl)-2-fluoro-4-(trifluoromethyl)aniline is unique due to the combination of its fluorinated cyclohexyl and aniline groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and potential bioactivity, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-fluoro-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6N/c14-10-7-8(13(17,18)19)1-2-11(10)20-9-3-5-12(15,16)6-4-9/h1-2,7,9,20H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBVYBZNQDIFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=C(C=C2)C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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